molecular formula C17H26N2O4S B4497897 1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4497897
M. Wt: 354.5 g/mol
InChI Key: HTFWENVVTLKNCL-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethanesulfonyl group and an ethoxyphenylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, introduction of the ethanesulfonyl group, and attachment of the ethoxyphenylmethyl group. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Ethanesulfonyl Group: This step typically involves sulfonylation reactions using ethanesulfonyl chloride under controlled conditions.

    Attachment of Ethoxyphenylmethyl Group: This can be achieved through nucleophilic substitution reactions using 2-ethoxybenzyl chloride.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring or the ethoxyphenylmethyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The ethanesulfonyl group may interact with enzymes or receptors, modulating their activity. The ethoxyphenylmethyl group can enhance the compound’s binding affinity and specificity. The piperidine ring provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    1-(2-CHLORO-ETHANESULFONYL)-PENTANE: This compound has a similar sulfonyl group but differs in the alkyl chain length and substituents.

    Sulfinate Salts: These compounds share the sulfonyl group but have different reactivity and applications.

    Esters: Esters with similar structural features can be compared in terms of their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-3-23-16-10-6-5-8-14(16)12-18-17(20)15-9-7-11-19(13-15)24(21,22)4-2/h5-6,8,10,15H,3-4,7,9,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFWENVVTLKNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
1-(ETHANESULFONYL)-N-[(2-ETHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

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